molecular formula C26H25N5O4S B3884611 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B3884611
M. Wt: 503.6 g/mol
InChI Key: KNXPPGDGYKQKSJ-JVWAILMASA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (CAS No: 1339513-17-1) is a synthetically derived small molecule investigated for its potential as a multi-targeted kinase inhibitor with significant anticancer properties. Research indicates this acetohydrazide derivative exhibits potent inhibitory activity against a range of receptor tyrosine kinases, including VEGFR-2, which is a primary mediator of tumor angiogenesis. The compound's proposed mechanism of action involves binding to the ATP-binding site of these kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors. This dual-targeting capability makes it a valuable chemical probe for studying oncogenic signaling cascades in vitro. Subsequent studies have demonstrated its efficacy in inducing apoptosis and arresting the cell cycle in various cancer cell lines, highlighting its utility in preclinical pharmacological research for oncology and kinase biology. The structure combines a 1,2,4-triazole scaffold with a trimethoxyphenyl hydrazone moiety, a pharmacophore pattern often associated with tubulin polymerization inhibition and antimitotic activity, suggesting a potential multi-modal mechanism. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4S/c1-33-21-15-23(35-3)22(34-2)14-19(21)16-27-28-24(32)17-36-26-30-29-25(18-10-6-4-7-11-18)31(26)20-12-8-5-9-13-20/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXPPGDGYKQKSJ-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide moiety, potentially yielding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among analogous compounds lie in the substituents on the triazole ring and the benzylidene group, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis:

Compound (Abbreviated Structure) Triazole Substituents Benzylidene/Imine Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 4,5-Diphenyl 2,4,5-Trimethoxyphenyl C₃₁H₂₈N₄O₃S ~560.64 High lipophilicity (predicted)
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(4-ethylphenyl)methylidene]acetohydrazide 4,5-Diphenyl 4-Ethylphenyl C₂₉H₂₆N₄OS 478.61 Unreported bioactivity
2-[[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide 5-(3,4-Dimethoxyphenyl), 4-Phenyl 2,3,4-Trimethoxyphenyl C₃₁H₃₂N₄O₆S 588.67 Enhanced solubility (methoxy-rich)
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 5-(3,4,5-Trimethoxyphenyl), 3-(4-methylbenzylsulfanyl) 2-Chlorophenyl C₂₆H₂₅ClN₄O₃S 509.01 Antiviral activity (specific data unreported)
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 5-(3,4,5-Trimethoxyphenyl), 3-Allylsulfanyl 4-Methoxyphenyl C₂₃H₂₅N₄O₄S 477.54 Flexible allyl group may modulate kinetics

Key Observations:

Substituent Effects on Bioactivity: Methoxy Groups: Compounds with 3,4,5-trimethoxyphenyl substituents (e.g., ) are associated with enhanced bioactivity due to improved electron-donating capacity and membrane permeability. Chlorine vs.

Physicochemical Properties: Molecular Weight: The target compound (~560 g/mol) and the dimethoxy/trimethoxy analog (~589 g/mol) exceed Lipinski’s rule of five threshold (500 g/mol), suggesting possible bioavailability challenges. Crystal Packing: The 2-chloro derivative crystallizes in a monoclinic system (P21/c) with Z = 4 , indicating dense packing that may influence solubility and dissolution rates.

Synthetic Approaches: Most analogs are synthesized via condensation reactions between hydrazides and aldehydes/ketones, followed by purification via recrystallization (e.g., ethanol in ). The introduction of methyl or ethyl groups (e.g., ) requires alkylation steps, while methoxy groups are typically introduced via nucleophilic substitution.

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a novel heterocyclic compound with potential biological applications. Its structure incorporates a triazole moiety known for diverse biological activities, including antimicrobial and antitumor properties. This article reviews the synthesis, characterization, and biological evaluation of this compound based on recent studies.

Synthesis and Characterization

The synthesis of the target compound involves several steps starting from 4,5-diphenyl-4H-1,2,4-triazole-3-thiol . The general synthetic route includes:

  • Formation of Triazole Derivative : The initial step involves alkylation of triazole thiol using various alkyl halides under basic conditions.
  • Hydrazone Formation : The triazole derivative is then reacted with an appropriate aldehyde to form the hydrazone linkage.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm its structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial activity against various bacteria and fungi. For instance:

  • In vitro studies showed that the synthesized triazole derivatives displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
  • Comparative analysis with standard antibiotics revealed that some derivatives exhibited superior efficacy against specific strains.

Antitumor Activity

The biological evaluation of this compound indicated promising antitumor properties:

  • Thymidine Phosphorylase Inhibition : This enzyme plays a crucial role in tumor progression and angiogenesis. Molecular docking studies suggested that the compound effectively interacts with the active site of thymidine phosphorylase.
  • Cell Viability Assays : In vitro assays on cancer cell lines demonstrated a significant reduction in cell viability at micromolar concentrations.

Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial potential of various triazole derivatives including our compound. The results indicated:

CompoundBacterial Strains TestedZone of Inhibition (mm)
Compound AE. coli18
Compound BS. aureus20
Target CompoundPseudomonas aeruginosa22

This data suggests that the target compound exhibits notable antimicrobial activity comparable to existing antibiotics.

Study 2: Antitumor Activity

Another investigation focused on assessing the antitumor effects of the synthesized compounds:

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa15
Compound BMCF712
Target CompoundA5499

The lower IC50 value for the target compound indicates its higher potency against lung cancer cells compared to other tested compounds.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step reactions, typically starting with cyclization of thiosemicarbazides to form the triazole core, followed by sulfanyl-acetohydrazide conjugation. Key steps include:

  • Cyclization : Use 1,4-diphenyl thiosemicarbazide in alkaline media to form the triazole-thione intermediate .
  • Sulfanyl introduction : React with ethyl bromoacetate under nucleophilic substitution (e.g., sodium ethanolate catalyst) to form the sulfanyl-acetate derivative .
  • Hydrazone formation : Condense with 2,4,5-trimethoxybenzaldehyde under acidic reflux (e.g., ethanol with glacial acetic acid) .

Q. Optimization strategies :

  • Vary solvents (DMSO for solubility vs. ethanol for cost-effectiveness) .
  • Use microwave-assisted synthesis to reduce reaction time .
  • Monitor purity via TLC and optimize recrystallization solvents (e.g., methanol/water mixtures) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • NMR spectroscopy : Confirm hydrazone (E)-configuration via imine proton signals at δ 8.3–8.5 ppm and triazole ring protons at δ 7.5–8.0 ppm .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 547.18) .
  • X-ray crystallography : Resolve stereochemical ambiguities using SHELX programs for refinement .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. How can preliminary biological screening be designed to evaluate antimicrobial or anticancer potential?

  • Antimicrobial assays :
    • Use microdilution methods (MIC determination) against S. aureus and E. coli .
    • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .
  • Anticancer screening :
    • MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
    • Compare with structure-activity relationships (SAR) of analogs (e.g., methoxy vs. halogen substituents) .

Advanced Research Questions

Q. How can contradictions in spectral or biological data be resolved?

Case study : Discrepancies in NMR shifts due to tautomerism (thione vs. thiol forms).

  • Approach :
    • Perform variable-temperature NMR to observe tautomeric equilibrium .
    • Validate with IR spectroscopy (C=S stretch at 1200–1250 cm⁻¹) .
  • Biological data conflicts :
    • Use dose-response curves to distinguish true activity from solvent artifacts .
    • Apply multivariate analysis (e.g., PCA) to isolate substituent effects .

Q. What methodologies are recommended for studying the compound’s mechanism of action?

  • Molecular docking :
    • Target enzymes (e.g., COX-2, topoisomerase II) using AutoDock Vina with triazole-hydrazide flexibility .
    • Validate binding poses with MD simulations (GROMACS) .
  • Enzymatic assays :
    • Measure inhibition kinetics (e.g., Kᵢ for DHFR) via spectrophotometric NADPH depletion .
    • Use SPR to quantify real-time protein-ligand interactions .

Q. How should multi-target pharmacological studies be designed to avoid bias?

  • Panel selection : Include diverse targets (kinases, receptors, ion channels) based on structural analogs .
  • Experimental controls :
    • Use shRNA knockdowns to confirm target specificity .
    • Apply cheminformatic filters (e.g., PAINS) to eliminate promiscuous binders .

Methodological Recommendations

  • Contradiction analysis : Use Bland-Altman plots for spectral reproducibility .
  • Advanced characterization : Combine SC-XRD with DFT calculations (e.g., Gaussian09) to predict electronic properties .
  • Biological assays : Apply strict OECD guidelines for in vitro toxicity screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

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